molecular formula C5H4ClN3O2 B2405646 3-Chloro-6-methyl-4-nitropyridazine CAS No. 771-78-8

3-Chloro-6-methyl-4-nitropyridazine

Cat. No.: B2405646
CAS No.: 771-78-8
M. Wt: 173.56
InChI Key: HSTSQGLEDPHWDC-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-4-nitropyridazine: is a heterocyclic compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol It is characterized by the presence of a chloro group at the 3-position, a methyl group at the 6-position, and a nitro group at the 4-position on a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-4-nitropyridazine typically involves the nitration of 3-chloro-6-methylpyridazine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methyl-4-nitropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-6-methyl-4-nitropyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on the biological activity of pyridazine derivatives. It is also used in the development of enzyme inhibitors and receptor antagonists .

Medicine: Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-4-nitropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chloro and methyl groups influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

    3-Chloro-4-nitropyridazine: Lacks the methyl group at the 6-position.

    6-Methyl-4-nitropyridazine: Lacks the chloro group at the 3-position.

    3-Chloro-6-methylpyridazine: Lacks the nitro group at the 4-position.

Uniqueness: 3-Chloro-6-methyl-4-nitropyridazine is unique due to the presence of all three substituents (chloro, methyl, and nitro) on the pyridazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-6-methyl-4-nitropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c1-3-2-4(9(10)11)5(6)8-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTSQGLEDPHWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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